molecular formula C17H20 B13787414 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 83830-72-2

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

Cat. No.: B13787414
CAS No.: 83830-72-2
M. Wt: 224.34 g/mol
InChI Key: KVHGVQIXSZOTQM-UHFFFAOYSA-N
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Description

Hexacyclo[66113,6110,1302,709,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique structure characterized by multiple fused rings

Preparation Methods

The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring systems efficiently. The synthetic route often starts with simpler cyclic dienes and dienophiles, which undergo cycloaddition reactions under controlled conditions to form the desired polycyclic structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:

Scientific Research Applications

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects depends on its interactions with other molecules. Its polycyclic structure allows for multiple points of interaction, which can influence its reactivity and binding properties. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in complex organic reactions .

Comparison with Similar Compounds

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can be compared to other polycyclic hydrocarbons such as:

Properties

CAS No.

83830-72-2

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene

InChI

InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2

InChI Key

KVHGVQIXSZOTQM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6

Origin of Product

United States

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